acetonitrile;4-methylbenzenesulfonic acid;palladium
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Overview
Description
Acetonitrile, 4-methylbenzenesulfonic acid, and palladium are three distinct compounds that, when combined, can form a complex used in various chemical reactions and applications. Acetonitrile is a colorless liquid with the formula CH₃CN, commonly used as a solvent in organic synthesis . Palladium is a transition metal with the symbol Pd, widely used in catalysis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetonitrile: Acetonitrile is primarily produced as a byproduct of acrylonitrile manufacture.
4-Methylbenzenesulfonic Acid: This compound can be synthesized by sulfonating toluene with sulfuric acid or oleum.
Palladium Complexes: Palladium complexes involving acetonitrile and 4-methylbenzenesulfonic acid can be prepared by reacting palladium salts with these ligands under controlled conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetonitrile can undergo oxidation to form acetic acid and hydrogen cyanide.
Substitution: 4-Methylbenzenesulfonic acid can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas is often used in the presence of palladium catalysts.
Substitution: Sulfuric acid or oleum is used for sulfonation reactions involving 4-methylbenzenesulfonic acid.
Major Products
Oxidation of Acetonitrile: Acetic acid and hydrogen cyanide.
Reduction Catalyzed by Palladium: Alkanes from alkenes.
Substitution with 4-Methylbenzenesulfonic Acid: Various sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
Biology
Biochemical Studies: Acetonitrile is used as a solvent in biochemical studies due to its ability to dissolve a wide range of compounds.
Medicine
Pharmaceutical Synthesis: Palladium-catalyzed reactions are crucial in the synthesis of various pharmaceutical compounds.
Industry
Mechanism of Action
The mechanism of action for palladium complexes involves the coordination of palladium with acetonitrile and 4-methylbenzenesulfonic acid, forming a stable complex that can facilitate various catalytic reactions. The palladium center acts as a catalyst, enabling the activation and transformation of substrates through oxidative addition, reductive elimination, and other catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: Similar compounds include propionitrile and butyronitrile.
4-Methylbenzenesulfonic Acid: Similar compounds include benzenesulfonic acid and methanesulfonic acid.
Palladium Complexes: Similar compounds include platinum and rhodium complexes.
Uniqueness
Acetonitrile: Its high polarity and ability to dissolve a wide range of compounds make it unique among nitriles.
4-Methylbenzenesulfonic Acid: Its strong acidity and ability to act as a catalyst in various organic reactions distinguish it from other sulfonic acids.
Palladium Complexes: Palladium’s ability to catalyze a wide range of reactions, including cross-coupling and hydrogenation, makes it unique among transition metal catalysts.
Properties
Molecular Formula |
C18H22N2O6PdS2 |
---|---|
Molecular Weight |
532.9 g/mol |
IUPAC Name |
acetonitrile;4-methylbenzenesulfonic acid;palladium |
InChI |
InChI=1S/2C7H8O3S.2C2H3N.Pd/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-2-3;/h2*2-5H,1H3,(H,8,9,10);2*1H3; |
InChI Key |
LVPBXJOLQSPWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.[Pd] |
Origin of Product |
United States |
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